molecular formula C11H11N3O B1519111 3-(Pyridin-3-ylmethoxy)pyridin-2-amine CAS No. 96428-82-9

3-(Pyridin-3-ylmethoxy)pyridin-2-amine

Cat. No. B1519111
CAS RN: 96428-82-9
M. Wt: 201.22 g/mol
InChI Key: CWTABSBJOPRRCO-UHFFFAOYSA-N
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Description

“3-(Pyridin-3-ylmethoxy)pyridin-2-amine” is a chemical compound with the CAS Number: 96428-82-9 . It has a molecular weight of 201.23 and its IUPAC name is 3-(3-pyridinylmethoxy)-2-pyridinamine . This compound is a versatile chemical compound with diverse applications in scientific research.


Molecular Structure Analysis

The InChI code for “3-(Pyridin-3-ylmethoxy)pyridin-2-amine” is 1S/C11H11N3O/c12-11-10(4-2-6-14-11)15-8-9-3-1-5-13-7-9/h1-7H,8H2,(H2,12,14) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.

Scientific Research Applications

Synthesis of Bioactive Compounds

3-(Pyridin-3-ylmethoxy)pyridin-2-amine: serves as a precursor in the synthesis of various bioactive compounds. For instance, it has been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives have shown promising biological activities, including the inhibition of receptor tyrosine kinases, which are often implicated in cancer progression.

Anticancer Activity

Derivatives of this compound have been evaluated for their anticancer activity, particularly against lung cancer cell lines . Some derivatives have demonstrated cytotoxic activity that surpasses that of known cancer drugs, such as imatinib, indicating the potential for the development of new anticancer therapies.

Antibacterial and Antifungal Applications

The antibacterial and antifungal activities of derivatives of 3-(Pyridin-3-ylmethoxy)pyridin-2-amine have been assessed, showing effectiveness against specialized aquatic bacterial species, as well as Gram-positive and Gram-negative bacteria . This suggests its utility in developing new antimicrobial agents.

Anti-inflammatory Properties

Pyrimidine derivatives, which can be synthesized from 3-(Pyridin-3-ylmethoxy)pyridin-2-amine , exhibit significant anti-inflammatory effects . They work by inhibiting the expression and activities of vital inflammatory mediators, offering a pathway to new anti-inflammatory drugs.

Antioxidant Effects

The antioxidant properties of the derivatives have been studied using the DPPH method. Results indicated that these compounds possess antioxidant activities comparable to ascorbic acid, which is known for its potent antioxidant effects . This opens up research avenues in oxidative stress-related diseases.

Anti-tubercular Potential

Research has also explored the use of pyridin-3-yl derivatives in the design and synthesis of compounds with anti-tubercular activity . Given the ongoing challenge of tuberculosis and drug resistance, these findings are particularly relevant for the development of new therapeutic agents.

Mechanism of Action

Safety and Hazards

The safety information available indicates that “3-(Pyridin-3-ylmethoxy)pyridin-2-amine” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(pyridin-3-ylmethoxy)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-11-10(4-2-6-14-11)15-8-9-3-1-5-13-7-9/h1-7H,8H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTABSBJOPRRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-3-ylmethoxy)pyridin-2-amine

CAS RN

96428-82-9
Record name 3-(pyridin-3-ylmethoxy)pyridin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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